molecular formula C13H11F3N2O3 B2361425 N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3-(trifluoromethoxy)benzamide CAS No. 2034404-38-9

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3-(trifluoromethoxy)benzamide

Cat. No.: B2361425
CAS No.: 2034404-38-9
M. Wt: 300.237
InChI Key: MHTMSABDIKXXDA-UHFFFAOYSA-N
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Description

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3-(trifluoromethoxy)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a trifluoromethoxy group attached to the benzene ring and a methylisoxazole moiety linked through a methylene bridge to the amide nitrogen. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3-(trifluoromethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 5-methylisoxazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methylene bridge: The 5-methylisoxazole is then reacted with a suitable alkylating agent to introduce the methylene bridge.

    Formation of the benzamide: The final step involves the reaction of the intermediate with 3-(trifluoromethoxy)benzoic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3-(trifluoromethoxy)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3-(trifluoromethoxy)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group and the isoxazole moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-methylisoxazol-4-yl)methyl)-3-methoxybenzamide
  • N-((5-methylisoxazol-4-yl)methyl)-3-chlorobenzamide
  • N-((5-methylisoxazol-4-yl)methyl)-3-fluorobenzamide

Uniqueness

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where specific interactions with molecular targets are required, such as in drug design or material science.

Properties

IUPAC Name

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O3/c1-8-10(7-18-21-8)6-17-12(19)9-3-2-4-11(5-9)20-13(14,15)16/h2-5,7H,6H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTMSABDIKXXDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)C2=CC(=CC=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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